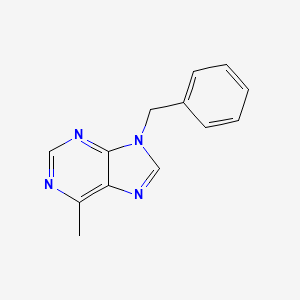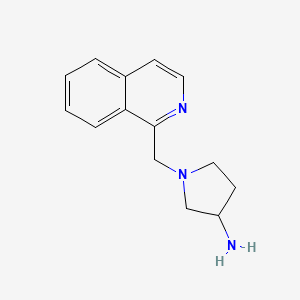
Methyl 6-amino-2,3-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2,3-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-amino-2,3-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-2,3-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzoates can be formed.
Oxidation Products: Nitro derivatives or quinones can be obtained through oxidation.
Hydrolysis Products: The hydrolysis of the ester group yields 6-amino-2,3-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-2,3-dichlorobenzoate involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dichlorobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 3-amino-2,5-dichlorobenzoate: Similar structure but with different positions of chlorine and amino groups, leading to different chemical properties and reactivity.
Uniqueness
Methyl 6-amino-2,3-dichlorobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, where its specific interactions and reactions are required.
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
methyl 6-amino-2,3-dichlorobenzoate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |
Clave InChI |
JQBPPZQAGUJLAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)




![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)




![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)

